molecular formula C19H13Cl2N3O2S B2573129 2-{2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione CAS No. 861211-34-9

2-{2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B2573129
CAS No.: 861211-34-9
M. Wt: 418.29
InChI Key: KQYLISUHEDQJSP-UHFFFAOYSA-N
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Description

2-{2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a unique combination of functional groups, including an isoindole, thiazole, and dichloroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This step involves the reaction of 3,4-dichloroaniline with a thioamide under acidic conditions to form the thiazole ring.

    Attachment of the Isoindole Moiety: The thiazole derivative is then reacted with a phthalic anhydride derivative to form the isoindole ring through a cyclization reaction.

    Final Coupling: The intermediate product is further reacted with an appropriate alkylating agent to introduce the ethyl linker, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the thiazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloroaniline moiety, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-{2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: It is used in the development of organic semiconductors and conductive polymers.

    Industrial Chemistry: The compound is utilized in the synthesis of dyes and pigments due to its stable chromophore structure.

Mechanism of Action

The mechanism of action of 2-{2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation.

    Pathway Modulation: It modulates signaling pathways involved in cell growth and apoptosis, leading to the suppression of tumor growth.

Comparison with Similar Compounds

Similar Compounds

    2-(2-{2-[(4-chloroanilino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione: Similar structure but with a single chlorine atom.

    2-(2-{2-[(3,4-dibromoanilino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione: Similar structure but with bromine atoms instead of chlorine.

Uniqueness

The uniqueness of 2-{2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both chlorine atoms enhances its ability to interact with biological targets, making it a potent compound for various applications.

Properties

IUPAC Name

2-[2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O2S/c20-15-6-5-11(9-16(15)21)22-19-23-12(10-27-19)7-8-24-17(25)13-3-1-2-4-14(13)18(24)26/h1-6,9-10H,7-8H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYLISUHEDQJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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